4-bromo-N'-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[221]hept-2-ylidene}benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides This compound is characterized by its unique structure, which includes a bromine atom, a bicyclic heptane ring, and a piperidine moiety
Vorbereitungsmethoden
The synthesis of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the piperidine moiety: This step involves the reaction of the bicyclic compound with 4-methylpiperidine under specific conditions to introduce the piperidine ring.
Formation of the benzohydrazide: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the benzohydrazide.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzohydrazide moiety.
Wissenschaftliche Forschungsanwendungen
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry.
Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be exploited in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are typically elucidated through biochemical and molecular biology studies.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide stands out due to its unique structural features. Similar compounds include:
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound shares the bromine and benzamide moieties but lacks the bicyclic heptane and piperidine rings.
4-bromo-2-methylpyridine: This simpler compound contains the bromine and pyridine moieties but lacks the additional complexity of the bicyclic and piperidine structures.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound has a similar piperidine moiety but differs in the rest of its structure.
The uniqueness of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H32BrN3O2 |
---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
4-bromo-N-[(Z)-[1,7,7-trimethyl-4-(4-methylpiperidine-1-carbonyl)-2-bicyclo[2.2.1]heptanylidene]amino]benzamide |
InChI |
InChI=1S/C24H32BrN3O2/c1-16-9-13-28(14-10-16)21(30)24-12-11-23(4,22(24,2)3)19(15-24)26-27-20(29)17-5-7-18(25)8-6-17/h5-8,16H,9-15H2,1-4H3,(H,27,29)/b26-19- |
InChI-Schlüssel |
YGRMXTYHNVJECM-XHPQRKPJSA-N |
Isomerische SMILES |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(/C(=N\NC(=O)C4=CC=C(C=C4)Br)/C3)C |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=NNC(=O)C4=CC=C(C=C4)Br)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.